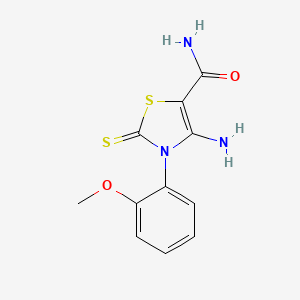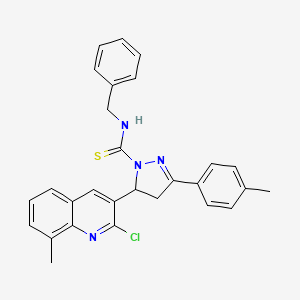![molecular formula C19H23N5O3 B11604999 7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604999.png)
7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[840
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its interactions with biomolecules and its potential as a biochemical probe.
Medicine: The compound could be explored for its pharmacological properties and potential therapeutic applications.
Industry: Its chemical properties may make it useful in various industrial processes and applications .
Mécanisme D'action
The mechanism of action of 7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(3-ethoxypropyl)-N-(2-furanylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 7-(3-ethoxypropyl)-6-[(3-methylphenyl)-oxomethyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid ethyl ester
- 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Uniqueness
The uniqueness of 7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific functional groups and tricyclic structure, which may confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C19H23N5O3 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H23N5O3/c1-4-27-10-6-9-23-15(20)13(18(25)21-3)11-14-17(23)22-16-12(2)7-5-8-24(16)19(14)26/h5,7-8,11,20H,4,6,9-10H2,1-3H3,(H,21,25) |
Clé InChI |
JQVCWXJPLSEZKY-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NC)C(=O)N3C=CC=C(C3=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11604917.png)
![2-[(4-Methylbenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B11604919.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11604924.png)
![6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11604928.png)
![6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11604947.png)
![6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604953.png)
![2-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604967.png)
![N-cyclohexyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11604971.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]ethanol](/img/structure/B11604975.png)
![6-butyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11604983.png)
![3,4-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11604987.png)
![(2E)-2-(4-butoxy-3-ethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11604994.png)

